

# Org 2766 vs. Placebo: A Comparative Analysis of Controlled Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Org 2766, a synthetic analogue of the ACTH(4-9) peptide fragment, has been investigated for its potential therapeutic effects in neurological and developmental disorders. This guide provides a comprehensive comparison of Org 2766 versus placebo based on data from controlled clinical trials, with a focus on its application in autism and intractable seizures.

### **Executive Summary**

Clinical trial data on Org 2766 presents a mixed but intriguing picture. In studies involving children with autism, some trials have indicated potential benefits in social behavior and hyperactivity, particularly in a subgroup of responders, while others have not shown significant group-level improvements. In the context of intractable seizures, the evidence for efficacy is limited and requires further investigation. The primary proposed mechanism of action for Org 2766 involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key component in synaptic plasticity and neuronal communication.

### **Data Presentation: Clinical Trial Outcomes**

The following tables summarize the quantitative data from key controlled clinical trials comparing Org 2766 with a placebo.

### Table 1: Buitelaar et al. (1996) - Autism[1]



| Outcome Measure                                                            | Org 2766 (n=30) | Placebo (n=20) | p-value |
|----------------------------------------------------------------------------|-----------------|----------------|---------|
| Aberrant Behavior<br>Checklist (ABC) -<br>Social Withdrawal<br>(Parents)   |                 |                |         |
| Baseline (Mean ± SD)                                                       | 14.2 ± 6.1      | 13.8 ± 5.9     | NS      |
| Change from Baseline<br>(Mean ± SD)                                        | -2.1 ± 4.5      | -1.0 ± 3.8     | NS      |
| Aberrant Behavior<br>Checklist (ABC) -<br>Social Withdrawal<br>(Teachers)  |                 |                |         |
| Baseline (Mean ± SD)                                                       | 10.5 ± 5.8      | 9.9 ± 5.1      | NS      |
| Change from Baseline<br>(Mean ± SD)                                        | -1.5 ± 4.2      | -0.8 ± 3.5     | NS      |
| Individual Response<br>Rate (Reliable<br>Change in Social<br>Withdrawal)   | 10/30 (33.3%)   | 4/20 (20%)     | NS      |
| Aberrant Behavior Checklist (ABC) - Hyperactivity (Teachers of Responders) |                 |                |         |
| Change from Baseline<br>(Mean ± SD)                                        | -4.5 ± 3.1      | -0.5 ± 2.5     | <0.05   |

NS: Not Significant

## Table 2: Buitelaar et al. (1992) - Autism[2]



| Outcome Measure                                             | Org 2766                   | Placebo               | Significance  |
|-------------------------------------------------------------|----------------------------|-----------------------|---------------|
| Aberrant Behavior<br>Checklist (ABC) -<br>Social Withdrawal | Improvement                | No Significant Change | Significant   |
| Clinical Global<br>Impressions (CGI) -<br>Severity          | Significant<br>Improvement | No Significant Change | Significant   |
| Ethological Observation - Social Interaction                | Increased                  | No Significant Change | Significant   |
| Ethological Observation - Stereotyped Behavior              | Decreased                  | No Significant Change | Not Specified |

(Note: Specific mean scores and p-values were not available in the abstract for all measures.)

Table 3: Pentella et al. (1982) - Intractable Seizures[3]

| Outcome               | Org 2766 (n=4) |
|-----------------------|----------------|
| Seizure Frequency     |                |
| Slight Improvement    | 2              |
| Equivocal Improvement | 1              |
| Unchanged             | 1              |
| Side Effects          | None Reported  |

# **Experimental Protocols Key Experiments**

The Aberrant Behavior Checklist is a 58-item informant rating scale designed to assess behavioral problems. It is divided into five subscales: Irritability, Lethargy/Social Withdrawal, Stereotypic Behavior, Hyperactivity/Noncompliance, and Inappropriate Speech. Each item is



rated on a 4-point Likert scale from 0 (not at all a problem) to 3 (the problem is severe in degree). In the cited autism trials, parents and teachers completed the ABC to evaluate the child's behavior before and after the treatment period.

The Clinical Global Impressions scale is a clinician-rated assessment of a patient's overall clinical state. The CGI-Severity (CGI-S) scale requires the clinician to rate the severity of the patient's illness on a 7-point scale, from 1 (normal, not at all ill) to 7 (among the most extremely ill patients). This was used in the 1992 Buitelaar et al. study to provide a global measure of treatment effect.[1]

This method involves the systematic observation and recording of a child's behavior in a standardized playroom setting. In the Buitelaar et al. (1992) trial, this was used to quantify social interaction and stereotyped behaviors.[1] While the specific ethogram (a catalogue of behaviors) used in this study is not detailed in the abstract, ethological observations in autism research typically involve coding behaviors such as eye contact, social initiations, and repetitive movements.

# Mandatory Visualization Proposed Mechanism of Action: Modulation of NMDA Receptor Signaling

The following diagram illustrates a potential mechanism by which Org 2766 may modulate NMDA receptor signaling. It is hypothesized that Org 2766 does not directly bind to the NMDA receptor but influences its activity through downstream signaling cascades, potentially affecting synaptic plasticity.[2][3]









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The adrenocorticotrophic hormone (4-9) analog ORG 2766 benefits autistic children: report on a second controlled clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ACTH(4-9) analog Org2766 modulates the behavioral changes induced by NMDA and the NMDA receptor antagonist AP5 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the ACTH4-9 analog Org2766 on brain plasticity: modulation of excitatory neurotransmission? PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Org 2766 vs. Placebo: A Comparative Analysis of Controlled Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8260325#org-2766-versus-placebo-in-controlled-clinical-trials]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com